molecular formula C22H25N5O2 B11111773 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11111773
M. Wt: 391.5 g/mol
InChI Key: JYGJGQQFIRPCJF-UHFFFAOYSA-N
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Description

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, starting with the preparation of key intermediates such as pyrimidinylguanidinesVariations in position 4 are made available by regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents at positions 2, 4, and 7. Examples include:

Uniqueness

The uniqueness of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O2/c1-4-18-16(2)24-22-26(19-10-5-6-11-20(19)29-3)14-25(15-27(22)21(18)28)13-17-9-7-8-12-23-17/h5-12H,4,13-15H2,1-3H3

InChI Key

JYGJGQQFIRPCJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=N3)C4=CC=CC=C4OC)C

Origin of Product

United States

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